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In the landscape of Acute Myeloid Leukemia (AML) treatment, the emergence of resistance to
FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge. Novel
therapeutic agents are critically needed to overcome resistance mediated by on-target
mutations, particularly at the D835 residue within the tyrosine kinase domain (TKD) and the
F691 "gatekeeper"” residue. This guide provides a comparative overview of the preclinical
activity of emerging FLT3 inhibitors, with a focus on their efficacy against these clinically
relevant resistance mutations. As "FIt3-IN-22" is not a publicly recognized compound, this
analysis will focus on recently disclosed novel inhibitors, CCM-405 and CCM-445, which
demonstrate significant promise in addressing current therapeutic gaps.

Introduction to FLT3 and Resistance Mechanisms

Mutations in the FLT3 receptor are among the most common genetic alterations in AML,
leading to constitutive activation of downstream signaling pathways that promote leukemic cell
proliferation and survival.[1][2] While first and second-generation FLT3 inhibitors have shown
clinical activity, their long-term efficacy is often limited by the development of secondary
mutations in the FLT3 kinase domain. The D835Y mutation, for instance, alters the activation
loop, reducing the binding affinity of many type Il inhibitors. The F691L mutation, located at the
gatekeeper position, sterically hinders the binding of both type | and type Il inhibitors,
conferring broad resistance.
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Comparative Efficacy of Novel FLT3 Inhibitors

Recent preclinical data presented at the 2025 ASCO Annual Meeting for two novel FLT3
inhibitors, CCM-405 and CCM-445, demonstrate potent activity against both wild-type FLT3
and clinically significant resistance mutations. This section compares their enzymatic and
cellular activity with established inhibitors like Gilteritinib.

Table 1: In Vitro Enzymatic Activity of FLT3 Inhibitors
Against Resistance Mutations

FLT3-ITD-D835V FLT3-ITD-F691L
Compound FLT3-ITD (Kd, nM)

(Kd, nM) (Kd, nM)
CCM-405 12 1.9 1.6
CCM-445 4.1 0.39 0.4
Luxeptinib (for

550 97

comparison)

(Data sourced from
ASCO 2025 Annual
Meeting, Abstract
#6542)

Table 2: Cellular Proliferation Inhibition (IC50) of FLT3

Inhibitors

While specific IC50 values for CCM-405 and CCM-445 were not detailed in the initial abstract,
their activity was characterized as follows:

e Against FLT3-ITD and FLT3-ITD-D835Y: Potency is comparable to Gilteritinib.
e Against FLT3-ITD-F691L: Potency is superior to Gilteritinib.

e Against human AML cell lines (MV4-11 and MOLM-13): Both CCM-405 and CCM-445 are
potent inhibitors.
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For a comprehensive comparison, published IC50 values for Gilteritinib against relevant cell
lines are provided below.

ble 3: | Cellul lues for Gilteritinil

Cell Line FLT3 Mutation Status Gilteritinib 1C50 (nM)
MV4-11 FLT3-ITD ~1-5

MOLM-13 FLT3-ITD ~1-5
Ba/F3-FLT3-ITD-D835Y FLT3-ITD, D835Y ~10-50
Ba/F3-FLT3-ITD-F691L FLT3-ITD, F691L >1000 (Resistant)

In Vivo Antitumor Activity

In vivo studies using cell line-derived xenograft (CDX) models of AML further underscore the
potential of these novel inhibitors.

e FLT3-ITD-F691L and FLT3-ITD-D835Y CDX Models: CCM-405 induced almost complete
tumor regression (>100% Tumor Growth Inhibition - TGI). In contrast, Gilteritinib showed
significantly less efficacy with 45% and 4% TGl in the respective models.

e Systemic FLT3-ITD Model (MV4-11-luc): CCM-405 induced approximately 90% tumor
regression, proving significantly more effective than Gilteritinib, which did not lead to tumor
regression.

Signaling Pathway and Experimental Visualization

To understand the mechanism of action and the experimental approaches used to evaluate
these inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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